3-Hydroxypyrazine-2-carboxamide
Overview
Description
3-Hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5N3O2 and a molecular weight of 139.11 . It is a broad-spectrum viral polymerase inhibitor and a structural analogue of T-705 . It inhibits the polymerases of RNA viruses after being converted to a ribonucleoside triphosphate (RTP) metabolite .
Synthesis Analysis
The synthesis of 3-Hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination . The overall yield of this process is about 8% .Molecular Structure Analysis
The molecular structure of 3-Hydroxypyrazine-2-carboxamide is almost planar . The intramolecular O−H•••O hydrogen bond forms a 6-member ring . In the crystal, molecules are packed governed by both hydrogen bonds and stacking interactions .Physical And Chemical Properties Analysis
3-Hydroxypyrazine-2-carboxamide is a crystal-powder with a very pale yellow to brown or gray color . It has a density of 1.5±0.1 g/cm3, a boiling point of 640.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . Its molar refractivity is 33.2±0.3 cm3, and it has a molar volume of 93.0±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition
- N-hydroxypyrazine-2-carboxamide as a Corrosion Inhibitor: N-hydroxypyrazine-2-carboxamide (NHP) is reported as an effective and environmentally friendly corrosion inhibitor for mild steel in acidic solutions. It shows an impressive inhibition efficiency of 93.51% at 200 ppm and 298K temperature. This molecule follows the Langmuir adsorption model and does not pose environmental threats or toxicity, decomposing into harmless compounds. Its effectiveness is corroborated by experimental techniques like gravimetric analysis, electron impedance spectroscopy (EIS), energy-dispersive X-ray spectroscopy (EDX), and scanning electron microscopy (SEM), as well as quantum chemical analyses based on density functional theory (DFT) (Dewangan et al., 2022).
Biocatalysis
- Bioconversion in Antituberculous Agents Synthesis: 5-Hydroxypyrazine-2-carboxylic acid, which is structurally similar to 3-hydroxypyrazine-2-carboxamide, is a key building block in synthesizing new antituberculous agents. It can be prepared through whole-cell biotransformation from 2-cyanopyrazine using Agrobacterium sp. DSM 6336, achieving a high product concentration of 40 g/l with a total yield of 80% (Wieser et al., 1997).
Antiviral Drug Research
- Oxidative Degradation Study in Antiviral Drugs: 3-Hydroxypyrazine-2-carboxamide, as part of pyrazine antiviral drugs like favipiravir, has been investigated for its oxidative degradation by electrogenerated superoxide radical anion (O2•–) through proton-coupled electron transfer (PCET). This research provides insights into the molecular stability of such compounds under physiological conditions, which is critical for their effectiveness against viral infections including COVID-19 (Nakayama & Honda, 2021).
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis: The synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound closely related to 3-hydroxypyrazine-2-carboxamide, have been documented. This research details a four-step synthesis process and analyzes the planar structure of the molecule, highlighting intramolecular hydrogen bonding and crystal packing governed by hydrogen bonds and stacking interactions (Shi et al., 2014).
Safety And Hazards
3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPBAPFUXAADQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203888 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrazine-2-carboxamide | |
CAS RN |
55321-99-8 | |
Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55321-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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